molecular formula C8H7NNa4O9 B13434493 tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate CAS No. 190195-65-4

tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate

Cat. No.: B13434493
CAS No.: 190195-65-4
M. Wt: 353.10 g/mol
InChI Key: DTXLBRAVKYTGFE-HKFDIQDYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is a water-soluble organic compound that belongs to the family of amino polycarboxylate chelating agents. It is known for its ability to form stable complexes with metal ions, making it useful in various applications, including cleaning and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate typically involves the reaction of iminodiacetic acid with maleic anhydride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chelation reactions result in stable metal complexes, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate involves the formation of stable complexes with metal ions through a process called chelation. The compound binds to metal ions by donating electron pairs from its carboxylate and amine groups, forming a stable complex that prevents the metal ions from participating in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is unique due to its specific molecular structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly effective in applications where metal ion interference needs to be minimized .

Properties

CAS No.

190195-65-4

Molecular Formula

C8H7NNa4O9

Molecular Weight

353.10 g/mol

IUPAC Name

tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate

InChI

InChI=1S/C8H11NO9.4Na/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18;;;;/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t2-,4-,5?;;;;/m0..../s1

InChI Key

DTXLBRAVKYTGFE-HKFDIQDYSA-J

Isomeric SMILES

C([C@@H](C(=O)[O-])N[C@@H](C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])NC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.